

An In-depth Technical Guide to Deamino-NADPH: Structure, Properties, and Applications

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Compound of Interest

Compound Name: Deamino-NADPH

Cat. No.: B12393829

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Deamino-NADPH** (Nicotinamide Hypoxanthine Dinucleotide Phosphate, reduced form), a structural analog of the vital coenzyme NADPH. It details the molecule's chemical structure, physicochemical properties, relevant experimental protocols, and its context within key metabolic pathways.

Core Molecular Profile

Deamino-NADPH is a derivative of NADPH where the adenine moiety's C6 amino group is substituted with a hydroxyl group, forming hypoxanthine. This modification alters its interaction with enzymes, making it a valuable tool for studying NADPH-dependent biochemical processes. While retaining the hydride-donating capability of the nicotinamide ring, the change in the purine base can significantly affect enzyme binding affinity and kinetics. Its primary application is as a coenzyme in enzymatic reactions, including the determination of ammonia^[1].

Quantitative Data Summary

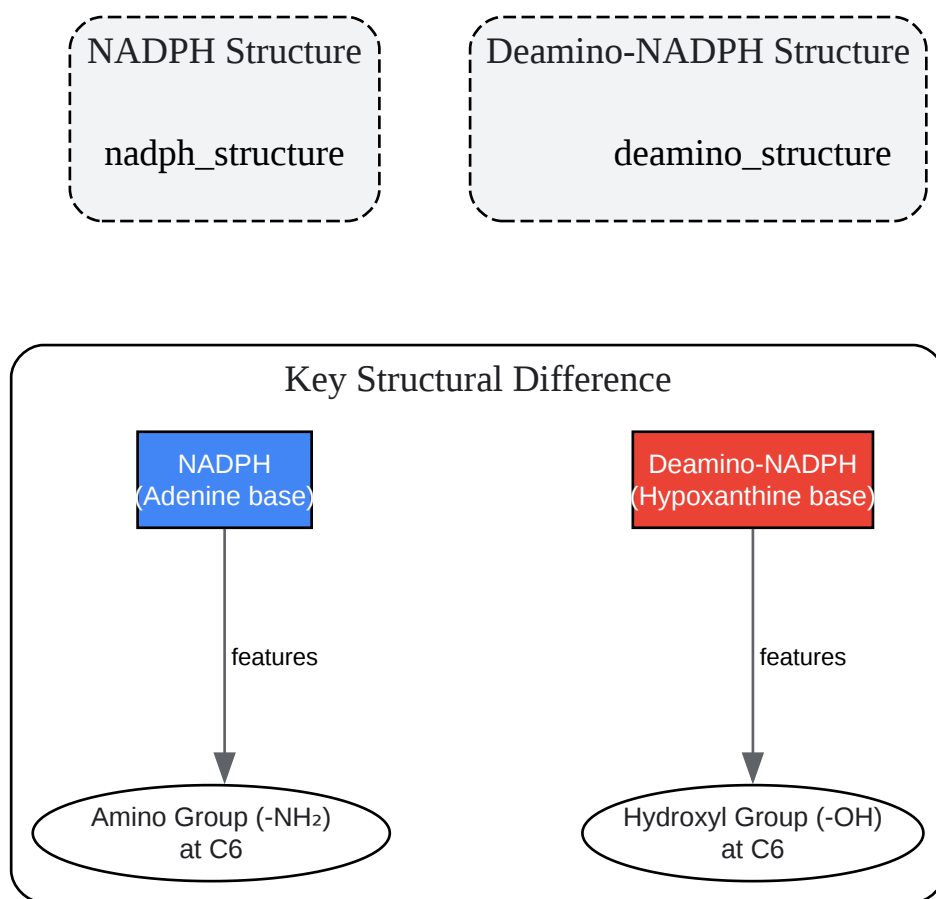
The key physicochemical properties of **Deamino-NADPH** are summarized below. The data is presented for both the free acid form and the more commonly supplied tetrasodium salt.

Property	Value (Free Acid)	Value (Tetrasodium Salt)	Reference(s)
Chemical Formula	C ₂₁ H ₂₉ N ₆ O ₁₈ P ₃	C ₂₁ H ₂₅ N ₆ Na ₄ O ₁₈ P ₃	[2]
Molecular Weight	746.41 g/mol	834.33 g/mol	[3][4]
Appearance	White to off-white powder	White to yellow powder	[2]
Storage Temperature	-20°C	-20°C	
Molar Extinction Coeff.	≈ 6,220 L·mol ⁻¹ ·cm ⁻¹ (at 340 nm)	≈ 6,220 L·mol ⁻¹ ·cm ⁻¹ (at 340 nm)	

Note on Molar Extinction Coefficient: A specific value for **Deamino-NADPH** is not readily available in the literature. However, the absorbance at 340 nm is characteristic of the reduced nicotinamide ring, which is structurally identical to that in NADPH. Therefore, the molar extinction coefficient is expected to be virtually identical to the widely accepted value for NADPH, which is 6,220 L·mol⁻¹·cm⁻¹.

Chemical Structure

The critical difference between NADPH and its deaminated analog lies in the purine base. The substitution of the amine group with a carbonyl (hydroxyl in the tautomeric form) on the six-membered ring of the purine alters the hydrogen bonding potential of the molecule.



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A comparison of NADPH and **Deamino-NADPH** structures.

Experimental Protocols

This section provides detailed methodologies for the synthesis of **Deamino-NADPH** and its application in a common enzymatic assay.

Protocol 1: Representative Synthesis of Deamino-NADPH

A direct, published protocol for **Deamino-NADPH** synthesis is not readily available. However, a plausible method involves the enzymatic reduction of Deamino-NADP⁺, which can be prepared by the deamination of NADP⁺. This representative protocol is based on established biochemical transformations.

Part A: Deamination of NADP⁺ to Deamino-NADP⁺

- **Reaction Mixture Preparation:** In a temperature-controlled vessel, dissolve NADP⁺ (sodium salt) in a 0.1 M sodium nitrite solution adjusted to pH 3.75 with acetic acid. A typical concentration would be 10-20 mg/mL.
- **Incubation:** Maintain the reaction mixture at 37°C with gentle stirring for 3-4 hours. The acidic nitrite solution facilitates the diazotization of the exocyclic amine on the adenine ring, followed by hydrolysis to a hydroxyl group.
- **Monitoring:** Track the reaction progress by withdrawing small aliquots and analyzing them via HPLC with a C18 column. The product, Deamino-NADP⁺, will have a different retention time than the starting material. Monitor the disappearance of the NADP⁺ peak.
- **Quenching and Purification:** Once the reaction is complete, raise the pH to ~7.0 with NaOH to quench the reaction. The product can be purified using anion-exchange chromatography (e.g., DEAE-Sephadex column) with a triethylammonium bicarbonate (TEAB) gradient.
- **Lyophilization:** Pool the fractions containing pure Deamino-NADP⁺ and lyophilize to obtain a stable powder.

Part B: Enzymatic Reduction to **Deamino-NADPH**

- **Enzyme System:** Utilize an enzyme system with a broad substrate specificity, such as Glucose-6-Phosphate Dehydrogenase (G6PDH).
- **Reaction Buffer:** Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing 10 mM MgCl₂.
- **Reaction Setup:** In the buffer, dissolve the lyophilized Deamino-NADP⁺ (e.g., to 5 mM), an excess of the substrate glucose-6-phosphate (e.g., 10 mM), and a catalytic amount of G6PDH (e.g., 1-2 U/mL).
- **Incubation:** Incubate the mixture at 30°C. G6PDH will transfer a hydride from glucose-6-phosphate to Deamino-NADP⁺, forming **Deamino-NADPH**.

- **Monitoring:** Monitor the formation of **Deamino-NADPH** by measuring the increase in absorbance at 340 nm using a spectrophotometer.
- **Purification and Storage:** Once the A340 reading stabilizes, indicating reaction completion, the enzyme can be removed by ultrafiltration. The resulting **Deamino-NADPH** solution can be purified by FPLC/HPLC, lyophilized, and stored at -20°C or below.

Protocol 2: Glutathione Reductase Activity Assay

This protocol details the use of **Deamino-NADPH** in a classic enzyme assay to measure the activity of Glutathione Reductase (GR), an essential enzyme in the antioxidant system. The assay monitors the decrease in absorbance at 340 nm as **Deamino-NADPH** is consumed.

- **Reagent Preparation:**
 - **Assay Buffer:** 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA. Equilibrate to 25°C.
 - **Deamino-NADPH Solution (2 mM):** Prepare a 2 mM working solution by dissolving **Deamino-NADPH** tetrasodium salt in the Assay Buffer. Prepare this solution fresh daily and keep it on ice.
 - **Oxidized Glutathione (GSSG) Solution (20 mM):** Prepare a 20 mM stock solution by dissolving GSSG in the Assay Buffer.
 - **Sample Preparation:** Prepare cell lysates, tissue homogenates, or purified enzyme solutions in a suitable buffer (e.g., Assay Buffer). Dilute samples to ensure the rate of absorbance change is within the linear range of the spectrophotometer.
- **Assay Procedure (for a 1 mL cuvette):**
 - Set a spectrophotometer to 340 nm and maintain the cuvette holder at 25°C.
 - To a 1 mL quartz cuvette, add the following in order:
 - 900 µL of Assay Buffer
 - 50 µL of 2 mM **Deamino-NADPH** solution

- 20-50 μL of the sample (e.g., cell lysate)
- Mix by inversion and incubate for 2-3 minutes to allow for the reduction of any interfering substances.
- Zero the spectrophotometer with this mixture.
- Initiate the reaction by adding 50 μL of 20 mM GSSG solution.
- Immediately mix by inversion and start recording the absorbance at 340 nm every 30 seconds for 5-10 minutes.
- Data Analysis:
 - Calculate the rate of change in absorbance per minute ($\Delta A_{340}/\text{min}$) from the linear portion of the curve.
 - Calculate the enzyme activity using the Beer-Lambert law: Activity ($\mu\text{mol}/\text{min}/\text{mL}$) = $(\Delta A_{340}/\text{min} \times \text{Total Volume}) / (\epsilon \times \text{Sample Volume} \times \text{Path Length})$
 - ϵ (Molar Extinction Coefficient): $6.22 \text{ mM}^{-1}\text{cm}^{-1}$ (or $6220 \text{ M}^{-1}\text{cm}^{-1}$)
 - Path Length: Typically 1 cm

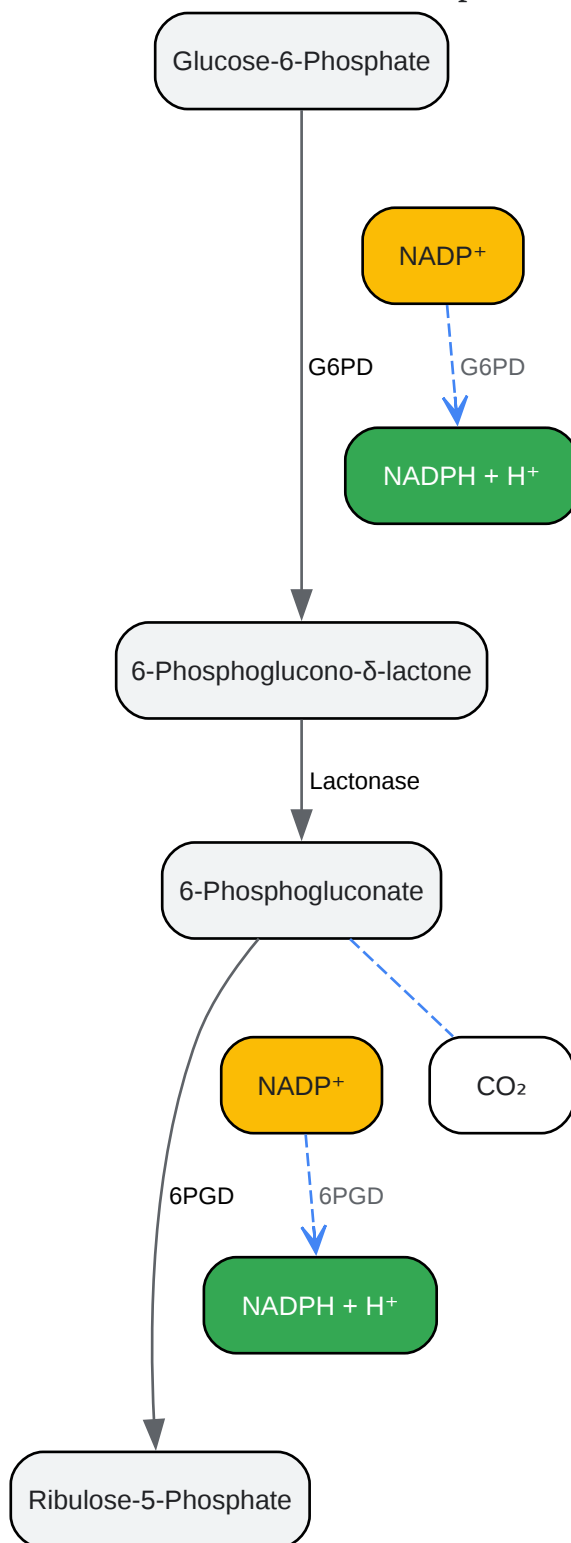
Metabolic Context and Signaling Pathways

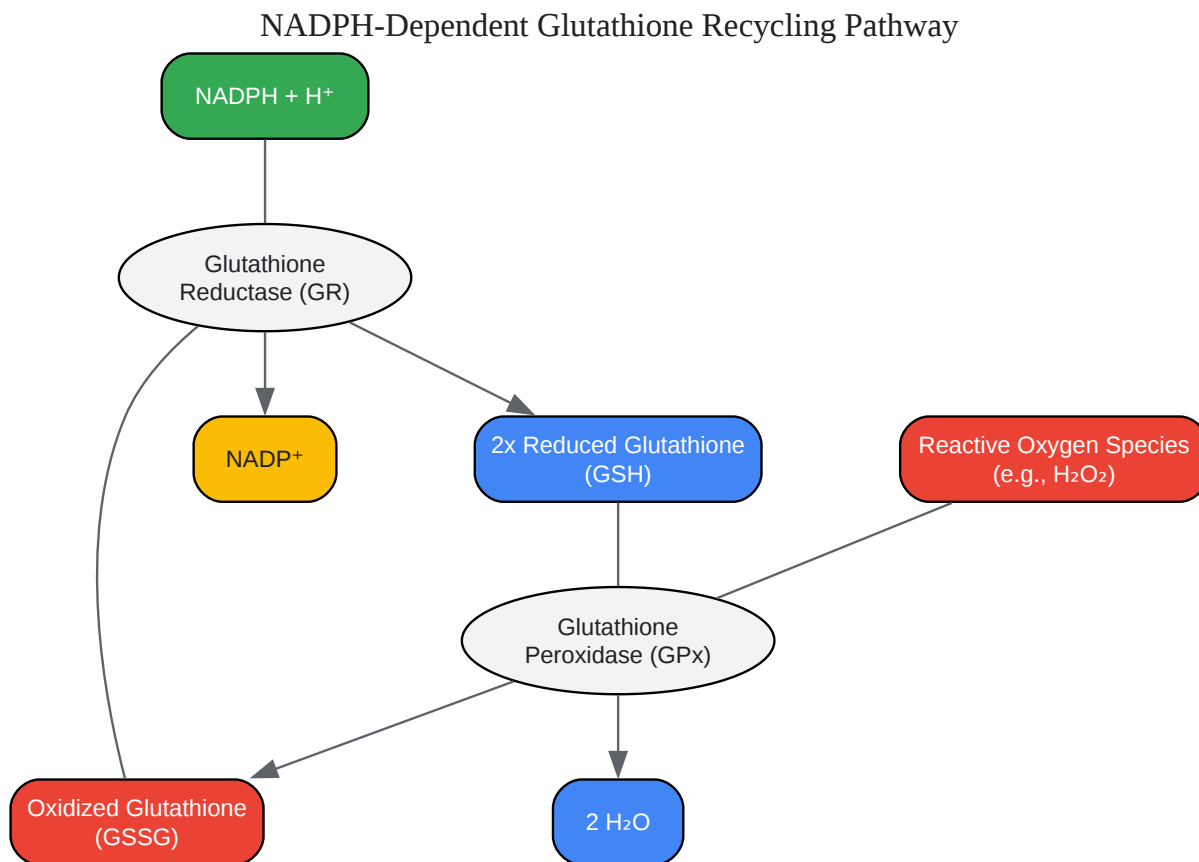
Deamino-NADPH functions as an analog within the broader NADPH metabolic network. Understanding the pathways that produce and consume NADPH is crucial for interpreting experimental results obtained with this analog.

NADPH Production: The Pentose Phosphate Pathway

The primary route for generating cytosolic NADPH is the oxidative phase of the Pentose Phosphate Pathway (PPP). This pathway converts glucose-6-phosphate into ribulose-5-phosphate while reducing NADP^+ to NADPH.

Oxidative Phase of the Pentose Phosphate Pathway





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